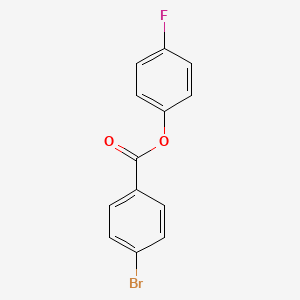
4-fluorophenyl 4-bromobenzoate
Cat. No. B5654185
M. Wt: 295.10 g/mol
InChI Key: PXOUBADUWAGFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07030111B2
Procedure details


Ten ml of dioxane, 5 mmol (1.1 g) of 4-bromo-benzoic acid chlorine, and 5 mmol (0.56 g) of 4-fluoro-phenol were added to 50 ml four-mouth-flask sequentially and dissolved at room temperature. Triethylamine dissolved in dioxane was slowly dripped into this solution and the solution was stirred for three hours at room temperature. The precipitated crystals were filtered and extracted with benzene. The extracted solution was washed with sodium hydrocarbonate several times, magnesium anhydrate was added, and the resulting solution was dried and filtered. The solution was distilled under low pressure and crystallized. The row crystals were yellowish-white, weighing 1.37 g. A portion of this crystal (0.5 g) was dissolved in benzene and purified with 100 g of silica gel (Wako gel C-300, Japan). The purified product was white, and the purity was confirmed to 99.93% by liquid chromatography (LC). The structure was confirmed by NMR as follows. 1H NMR (400 MHz, DMSO-d6) δ 8.05 (2H, d, J=8.8 Hz), 7.83 (2H, d, J=8.8 Hz), 7.38˜7.29 (4H, m) 13C NMR (100 MHz, DMSO-d6) δ 159.72 (C-F, d, J=240 Hz) 163.95 (C═O).


Name
4-bromo-benzoic acid chlorine
Quantity
1.1 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Cl].[Br:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[F:12][C:13]1[CH:18]=[CH:17][C:16](O)=[CH:15][CH:14]=1.C(N(CC)CC)C>O1CCOCC1>[F:12][C:13]1[CH:18]=[CH:17][C:16]([O:8][C:7](=[O:9])[C:6]2[CH:10]=[CH:11][C:3]([Br:2])=[CH:4][CH:5]=2)=[CH:15][CH:14]=1 |f:0.1,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
4-bromo-benzoic acid chlorine
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl].BrC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
0.56 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for three hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals were filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with benzene
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracted solution was washed with sodium hydrocarbonate several times, magnesium anhydrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solution was distilled under low pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
A portion of this crystal (0.5 g) was dissolved in benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified with 100 g of silica gel (Wako gel C-300, Japan)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C(C=C1)OC(C1=CC=C(C=C1)Br)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
